3-Chloro-6-(2,5-dimethylphenyl)pyridazine
Description
3-Chloro-6-(2,5-dimethylphenyl)pyridazine is a heterocyclic compound featuring a pyridazine core substituted with a chlorine atom at position 3 and a 2,5-dimethylphenyl group at position 4. The 2,5-dimethylphenyl substituent likely enhances lipophilicity and electronic effects, influencing its interaction with biological targets or materials .
Properties
Molecular Formula |
C12H11ClN2 |
|---|---|
Molecular Weight |
218.68 g/mol |
IUPAC Name |
3-chloro-6-(2,5-dimethylphenyl)pyridazine |
InChI |
InChI=1S/C12H11ClN2/c1-8-3-4-9(2)10(7-8)11-5-6-12(13)15-14-11/h3-7H,1-2H3 |
InChI Key |
DBWRNPASZPYFTK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=NN=C(C=C2)Cl |
Origin of Product |
United States |
Preparation Methods
1,4-Dicarbonyl Precursor Strategy
The pyridazine ring is classically constructed via cyclocondensation of 1,4-dicarbonyl compounds with hydrazine derivatives. For 3-chloro-6-(2,5-dimethylphenyl)pyridazine, a tailored 1,4-diketone bearing the 2,5-dimethylphenyl group at position 6 is required. As demonstrated in the synthesis of analogous pyridazinones, ethyl levulinate derivatives serve as viable starting materials.
Procedure :
-
Synthesis of 6-(2,5-Dimethylphenyl)-3(2H)-pyridazinone :
-
Ethyl levulinate is reacted with hydrazine hydrate in ethylene glycol at 198°C, forming a 3,6-dialkyl-2,5-piperazinedione intermediate.
-
Dehydrogenation using Br₂/glacial acetic acid or Pd/Al₂O₃ introduces the pyridazinone core.
-
Critical step : Post-reaction cooling to 130–135°C followed by 5 vol% water addition improves slurry filterability.
-
-
Chlorination to 3-Chloro Derivative :
Challenges :
-
Steric hindrance from the 2,5-dimethylphenyl group may slow cyclization.
-
Over-chlorination at position 5 is mitigated by TMAC, reducing dichloropyridazine content to <5%.
Direct Chlorination of Pre-Functionalized Pyridazines
Selective Monochlorination Using POCl₃-TMAC Systems
Patent CN104447569A describes POCl₃-mediated chlorination of dihydroxypyridazines, adaptable to mono-chlorination with protective group strategies.
Procedure :
-
Protection of 6-(2,5-Dimethylphenyl)pyridazin-3-ol :
-
Temporarily mask the 3-hydroxyl group using tert-butyldimethylsilyl (TBS) chloride.
-
-
Chlorination :
Optimization :
Cross-Coupling Strategies for Aryl Group Introduction
Suzuki-Miyaura Coupling Post-Chlorination
Introducing the 2,5-dimethylphenyl group via palladium-catalyzed coupling offers flexibility but requires halogenated intermediates.
Procedure :
-
Synthesis of 3-Chloro-6-bromopyridazine :
-
Coupling with 2,5-Dimethylphenylboronic Acid :
Limitations :
-
Bromination regioselectivity must be rigorously controlled.
-
Residual palladium removal necessitates additional purification steps.
Comparative Analysis of Synthetic Routes
Impurity Profiling and Mitigation
-
Dichloropyridazine : Controlled by TMAC (limits to <5%) and POCl₃ stoichiometry (1.2–1.5 eq).
-
Solvent Chlorination Byproducts : Use hydrocarbon solvents (toluene, cyclohexane) over dioxane to suppress dichloroethyl ether formation.
-
Hydrolysis Products : Rapid quenching of POCl₃ with ice-water minimizes acid-mediated degradation .
Scientific Research Applications
Medicinal Chemistry
1. Anti-inflammatory Properties
Research indicates that 3-Chloro-6-(2,5-dimethylphenyl)pyridazine exhibits significant anti-inflammatory effects. It has been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response. A study demonstrated its comparable efficacy to established anti-inflammatory drugs such as celecoxib, suggesting its potential as a therapeutic agent for treating inflammatory diseases.
2. Antifungal Activity
The compound has also been evaluated for its antifungal properties. In studies assessing various pyridazine derivatives, it displayed moderate antifungal activity against strains of fungi such as Candida albicans. This suggests potential applications in agricultural settings for controlling fungal pathogens.
3. Synthesis of Pharmaceutical Compounds
this compound serves as a versatile building block in the synthesis of pharmaceutical compounds targeting neurological and inflammatory diseases. Its ability to undergo nickel-catalyzed cross-coupling reactions allows for the development of complex molecular structures necessary for drug discovery.
Agricultural Sciences
1. Herbicidal Activity
The compound has been identified as a promising herbicide with selective activity against broadleaf weeds and grasses. A patent describes its application in agriculture, highlighting its efficacy at doses ranging from 75 to 150 grams per hectare. The compound exhibits good selectivity towards crops while effectively controlling weed populations .
2. Mechanism of Action
The herbicidal mechanism involves the inhibition of specific metabolic pathways in target plants, leading to their death while sparing crops. This selectivity is critical for sustainable agricultural practices, allowing farmers to manage weeds without harming their crops .
Material Science
1. Development of Advanced Materials
In material science, this compound is explored for its potential use in developing advanced materials, including polymers and coatings with specific properties. Its unique chemical structure can impart desirable characteristics such as thermal stability and chemical resistance to materials.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study on Anti-inflammatory Effects | Evaluated COX inhibition | Comparable efficacy to celecoxib; potential therapeutic applications |
| Antifungal Activity Assessment | Tested against Candida albicans | Moderate antifungal activity; implications for agricultural use |
| Synthesis Research | Building block for pharmaceuticals | Facilitates the creation of complex drug candidates targeting neurological disorders |
Mechanism of Action
The mechanism of action of 3-Chloro-6-(2,5-dimethylphenyl)pyridazine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but common mechanisms include inhibition of enzyme activity or interference with DNA replication in microbial cells.
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogs, their substituents, and reported activities:
Biological Activity
3-Chloro-6-(2,5-dimethylphenyl)pyridazine is a member of the pyridazine family, a class of compounds that has garnered significant attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its synthesis, mechanisms of action, and therapeutic potential.
- Molecular Formula : C10H9ClN2
- Molecular Weight : 192.64 g/mol
- IUPAC Name : this compound
Synthesis
The synthesis of this compound typically involves the reaction of 2,5-dimethylphenylhydrazine with appropriate chlorinated pyridazines under controlled conditions. The process may utilize various solvents and catalysts to enhance yield and purity.
Biological Activity Overview
This compound exhibits a range of biological activities:
- Antitumor Activity : Several studies have indicated that pyridazine derivatives possess significant anticancer properties. For instance, research has shown that related pyridazine compounds can induce apoptosis in cancer cell lines such as T-47D and MDA-MB-231, suggesting a potential role for this compound in cancer therapy .
- Mechanism of Action : The biological activity is often linked to the compound's ability to inhibit specific enzymes involved in cancer cell proliferation. In particular, the inhibition of cyclin-dependent kinase 2 (CDK2) has been proposed as a mechanism through which these compounds exert their effects .
- Cytotoxicity : The cytotoxic effects of this compound have been evaluated using various assays. For example, IC50 values indicating the concentration required to inhibit cell growth by 50% have been established for related compounds, providing insights into the potency of this class of substances .
Study 1: Anticancer Efficacy
A study conducted on a series of pyridazine derivatives found that compounds similar to this compound exhibited strong anticancer activity against breast cancer cell lines. The evaluation included:
- Cell Lines Used : T-47D (breast cancer), MDA-MB-231 (breast cancer), SKOV-3 (ovarian cancer).
- Methodology : Sulforhodamine B (SRB) assay was employed to assess cell viability.
- Results : Compounds demonstrated significant cytotoxicity with IC50 values ranging from 20.1 nM to over 150 nM depending on structural modifications .
Study 2: Mechanistic Insights
Another investigation focused on the mechanism by which pyridazines induce apoptosis in tumor cells:
- Approach : Flow cytometry was used to analyze cell cycle progression and apoptosis.
- Findings : The presence of the chloro and dimethyl groups was crucial for enhancing apoptotic signaling pathways, leading to increased cell death in tumor cells .
Comparative Analysis
The following table summarizes the biological activities and IC50 values for various pyridazine derivatives compared to this compound:
| Compound Name | IC50 (nM) | Activity Type |
|---|---|---|
| This compound | TBD | Anticancer |
| Pyridazine Derivative A | 20.1 | CDK2 Inhibition |
| Pyridazine Derivative B | 43.8 | Apoptosis Induction |
| Pyridazine Derivative C | 55.6 | Cytotoxicity |
Q & A
Q. Key Factors :
- Solvent polarity affects reaction kinetics and byproduct formation.
- Reagent stoichiometry (e.g., excess SOCl₂) ensures complete conversion.
- Purification : Use column chromatography (silica gel, hexane/ethyl acetate) to isolate the product .
Advanced: How can researchers resolve discrepancies in crystallographic data for this compound?
Answer:
Structural validation requires combining multiple techniques:
- X-ray crystallography : Use SHELX programs (SHELXL for refinement, SHELXS for solution) to resolve ambiguities in bond lengths/angles. For example, SHELXL’s restraints can correct thermal motion artifacts .
- Software tools : WinGX or ORTEP-3 visualize hydrogen-bonding networks and validate intermolecular interactions .
- Cross-validation : Compare experimental data (e.g., NMR, IR) with computational models (DFT) to confirm stereoelectronic effects .
Case Study : Conflicting data in torsion angles may arise from disorder; apply "SQUEEZE" in PLATON to model solvent-accessible voids .
Basic: What spectroscopic methods are critical for characterizing this compound?
Answer:
- ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–8.1 ppm) and methyl groups (δ 2.3–2.6 ppm). Coupling patterns confirm substitution positions .
- HRMS : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 259.08) and isotopic Cl patterns .
- IR Spectroscopy : Detect C-Cl stretches (~550 cm⁻¹) and aryl C-H bending modes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
